molecular formula C7H8BrNO B1361550 2-Bromo-6-methoxyaniline CAS No. 5473-01-8

2-Bromo-6-methoxyaniline

Cat. No. B1361550
CAS RN: 5473-01-8
M. Wt: 202.05 g/mol
InChI Key: UDCXBOHQMWRTDN-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxyaniline is a chemical compound with the molecular formula C7H8BrNO . It is used in various chemical reactions and has a molecular weight of 202.05 g/mol .


Molecular Structure Analysis

The InChI code for 2-Bromo-6-methoxyaniline is 1S/C7H8BrNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 . This indicates the arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

2-Bromo-6-methoxyaniline has a molecular weight of 202.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 200.97893 g/mol . The topological polar surface area is 35.2 Ų .

Scientific Research Applications

Synthesis of 3,5-diamino-1,2,4-triazole ureas

  • Application: 4-Bromo-2-methoxyaniline is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Synthesis of chroman-3-amides

  • Application: 4-Bromo-2-methoxyaniline is also used as a reagent in the synthesis of chroman-3-amides .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Safety And Hazards

When handling 2-Bromo-6-methoxyaniline, it’s important to avoid breathing in its vapors and avoid contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation .

Relevant Papers There are several peer-reviewed papers and technical documents related to 2-Bromo-6-methoxyaniline . These documents can provide more detailed information about the compound’s properties, uses, and safety information.

properties

IUPAC Name

2-bromo-6-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCXBOHQMWRTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283074
Record name 2-bromo-6-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxyaniline

CAS RN

5473-01-8
Record name 5473-01-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-6-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-methoxyaniline
Reactant of Route 2
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2-Bromo-6-methoxyaniline
Reactant of Route 3
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2-Bromo-6-methoxyaniline
Reactant of Route 4
2-Bromo-6-methoxyaniline
Reactant of Route 5
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Reactant of Route 6
2-Bromo-6-methoxyaniline

Citations

For This Compound
10
Citations
N Marepu, S Yeturu, M Pal - Asian Journal of Organic …, 2018 - Wiley Online Library
… 1 was initiated with the preparation of 2-bromo-6-methoxyaniline (4). While 4 was … 13 (8) along with the traces amount of desired 2-bromo-6-methoxyaniline (4) (Scheme 2). In an …
Number of citations: 5 onlinelibrary.wiley.com
Y Li, Z Liu, G Aglyamova, J Chen, H Chen… - Bioorganic & medicinal …, 2020 - Elsevier
… As depicted in Scheme 3, Series C compounds were started from commercially available 2-bromo-6-methoxyaniline (22) and 3,5-dimethoxyphenyl boronic acid (23). Palladium-…
Number of citations: 6 www.sciencedirect.com
E Brambilla, A Gritti, V Pirovano… - European Journal of …, 2023 - Wiley Online Library
… Compound 1g was prepared in two steps by reaction of 2bromo-6-methoxyaniline TMS-acetylene followed by deprotection of alkyne terminus from the TMS group and a second …
E Brambilla, A Gritti, V Pirovano, A Arcadi, R Germani… - air.unimi.it
… Compound 1g was prepared in two steps by reaction of 2bromo-6-methoxyaniline TMS-acetylene followed by deprotection of alkyne terminus from the TMS group and a second …
Number of citations: 0 air.unimi.it
M Kaur, S Garg, DS Malhi… - Current Organic Chemistry, 2021 - ingentaconnect.com
… The reaction proceeds by the condensation of pent-4-enal and 2-bromo-6-methoxyaniline, followed by multiple steps to give the desired azepine in a 66% yield (Scheme 19). …
Number of citations: 25 www.ingentaconnect.com
Y Appiarius, P Puylaert, J Werthschütz, T Neudecker… - Inorganics, 2023 - mdpi.com
… Reagents were degassed in a glove box evacuation chamber prior to the reaction (2-bromo-6-methoxyaniline, BLD Pharm, Shanghai, China, 97%; Cs 2 CO 3 , Carbolution, St. Ingbert, …
Number of citations: 1 www.mdpi.com
M Kaur, S Garg, DS Malhi, HS Sohal - Current Organic Chemistry, 2021 - researchgate.net
… The reaction proceeds by the condensation of pent-4-enal and 2-bromo-6-methoxyaniline, followed by multiple steps to give the desired azepine in a 66% yield (Scheme 19). …
Number of citations: 1 www.researchgate.net
T Deng - 2022 - search.proquest.com
… The general procedure was followed using 2.03 g of 2-bromo-6-methoxyaniline (10.0 mmol), 4.40 mL of HBpin (30.0 mmol), 5.80 mL of Et3N (40.0 mmol), 0.408 g of (dppf)PdCl2 (0.50 …
Number of citations: 3 search.proquest.com
GM Smith - 2012 - search.proquest.com
… By analogy, an asymmetric synthesis of 130 was also attempted, starting from 2-bromo-6-methoxyaniline (134) and arriving at the Heck cyclization precursor 131b. However, Heck …
Number of citations: 3 search.proquest.com
C Mukherjee, E Biehl - Heterocycles, 2004 - Sendai Institute of Heterocyclic …
Number of citations: 0

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